Keto-Deoxy-Nonulonic acid Keto-Deoxy-Nonulonic acid Deaminoneuraminic acid is a ketoaldonic acid obtained formally by deamination of neuraminic acid. Although not containing nitrogen it is regarded as being a member of the sialic acid family.
Brand Name: Vulcanchem
CAS No.: 153666-19-4
VCID: VC20748410
InChI: InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1
SMILES: C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Molecular Formula: C9H16O9
Molecular Weight: 268.22 g/mol

Keto-Deoxy-Nonulonic acid

CAS No.: 153666-19-4

Cat. No.: VC20748410

Molecular Formula: C9H16O9

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

Keto-Deoxy-Nonulonic acid - 153666-19-4

CAS No. 153666-19-4
Molecular Formula C9H16O9
Molecular Weight 268.22 g/mol
IUPAC Name (4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1
Standard InChI Key CLRLHXKNIYJWAW-QBTAGHCHSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O
SMILES C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Canonical SMILES C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Appearance Assay:≥95%A crystalline solid

Chemical Properties and Structure

Molecular Characteristics

Keto-Deoxy-Nonulonic acid possesses distinct chemical properties that define its behavior in biological systems and laboratory settings. The compound is characterized by the following molecular parameters:

PropertyValue
CAS Number153666-19-4
Molecular FormulaC9H16O9
Molecular Weight268.22 g/mol
IUPAC Name(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Alternative NamesSialosonic acid, 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid
Alternative IUPAC Name(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid
PubChem CID123691
Additional CAS Numbers22594-61-2, 112543-66-5

Table 1: Chemical and physical properties of Keto-Deoxy-Nonulonic acid

The chemical structure of KDN features a nine-carbon backbone with multiple hydroxyl groups and a carboxylic acid moiety. Unlike other sialic acids, KDN lacks the N-acetyl group at the C-5 position, which is replaced by a hydroxyl group. This structural difference contributes to its unique biochemical properties and interactions within biological systems.

Structural Features

The three-dimensional structure of KDN plays a crucial role in its biological function. The compound adopts specific conformations in solution that enable precise interactions with enzymes, receptors, and other biological molecules. The hydroxyl groups distributed along its carbon chain facilitate hydrogen bonding, which is essential for molecular recognition processes.

Biological Significance

Distribution in Nature

KDN has been found across a diverse range of organisms, demonstrating its evolutionary significance. The compound was first discovered in rainbow trout eggs, specifically in polysialoglycoprotein structures . Since then, it has been identified in various biological contexts:

  • Bacterial cell surfaces, particularly in glycoconjugates involved in host-pathogen interactions

  • Higher eukaryotes, including mammals, where it forms part of glycoproteins and glycolipids

  • Specific fish species, notably in reproductive tissues such as eggs

  • Various mammalian tissues, with differential expression patterns across development and disease states

The widespread distribution of KDN across phylogenetically diverse organisms suggests a fundamental biological role that has been conserved throughout evolution. This conservation underscores the compound's importance in essential cellular processes.

Biological Functions

KDN performs several critical biological functions that contribute to cellular physiology and intercellular communication. In rainbow trout eggs, KDN is exclusively located at the nonreducing termini in polysialoglycoproteins, where it protects oligo(poly)sialyl chains from degradation by exosialidases . This terminal capping mechanism is believed to play an important role in egg activation in salmonid fishes, highlighting KDN's role in reproductive biology.

Beyond its role in reproduction, KDN participates in:

  • Cellular recognition processes, mediating cell-cell and cell-matrix interactions

  • Bacterial polysaccharide synthesis, contributing to bacterial virulence and host-pathogen interactions

  • Modulation of immune responses through specific receptor interactions

  • Development processes, with changing expression patterns during embryogenesis and tissue differentiation

These diverse functions position KDN as a multifaceted molecule with significance across various biological domains, from microbiology to developmental biology.

Biochemical Pathways

Biosynthesis

The biosynthesis of KDN involves a specialized pathway that begins with mannose as a precursor. The process follows several enzymatic steps:

  • Mannose is first phosphorylated to mannose-6-phosphate

  • Conversion to mannose-9-phosphate occurs through specific kinases

  • This intermediate is then converted to KDN through a condensation reaction

  • KDN is subsequently activated by cytidine monophosphate (CMP) to form CMP-KDN

  • Finally, CMP-KDN serves as a donor substrate for sialyltransferases that incorporate KDN into glycoproteins and glycolipids

This biosynthetic pathway is essential for the production of KDN-containing glycoconjugates that participate in various cellular functions. The regulation of KDN biosynthesis represents an important control point for modulating the expression of KDN-containing structures in normal physiology and disease states.

Enzymatic Interactions

KDN interacts with several enzymes that regulate its metabolism and incorporation into complex structures:

  • KDN-sialidases: These specialized enzymes specifically hydrolyze KDN-linked substrates more efficiently than conventional sialidases do for neuraminic acid derivatives. This enzymatic specificity suggests a distinct evolutionary pathway for KDN metabolism.

  • Sialyltransferases: These enzymes catalyze the transfer of KDN from activated CMP-KDN to acceptor molecules, forming specific glycosidic linkages that define the architecture of KDN-containing glycoconjugates.

  • Metabolic enzymes: Various enzymes participate in the catabolism of KDN, recycling its components for cellular metabolism.

The interactions between KDN and these enzymatic systems are critical for maintaining the proper balance of KDN-containing structures in cells and tissues, contributing to normal physiological function.

Role in Disease

Association with Cancer

Research has indicated a potential link between KDN and cancer biology. Elevated levels of KDN have been associated with certain cancers, where it may facilitate tumor progression by altering cell adhesion properties. The mechanisms underlying this association include:

  • Altered cell surface glycosylation patterns affecting cellular recognition

  • Changes in cell adhesion properties that may promote metastasis

  • Potential immune evasion through modified surface glycan structures

  • Disruption of normal cell-cell communication pathways

These findings suggest that KDN could serve as a biomarker for certain malignancies and potentially represent a target for therapeutic intervention. Further research is needed to fully elucidate the specific roles of KDN in cancer biology and its potential as a diagnostic or prognostic indicator.

Other Pathological Implications

Beyond cancer, KDN has been implicated in other pathological conditions, although research in this area is still developing. Potential associations include:

  • Inflammatory disorders, where altered glycosylation patterns may influence immune responses

  • Developmental abnormalities, particularly in tissues where KDN plays significant roles

  • Infectious diseases, especially those involving pathogens that interact with or mimic host sialic acids

Understanding the role of KDN in these pathological contexts could provide new insights into disease mechanisms and potentially reveal novel therapeutic approaches targeting KDN-mediated processes.

Research Methodologies

Analytical Techniques

Several analytical techniques have been employed to study KDN and its derivatives:

  • Gas-liquid chromatography: Used for separation and quantification of KDN from biological samples

  • Mass spectrometry: Provides detailed structural information and enables identification of KDN-containing glycoconjugates

  • 1H NMR spectroscopy (400-MHz): Critical for structural confirmation and analysis of KDN and its derivatives

  • Chemical analysis: Including various derivatization methods to enhance detection sensitivity

  • Enzymatic assays: Employing specific enzymes to characterize KDN-containing structures

These techniques have been instrumental in elucidating the structure and distribution of KDN in biological systems, contributing significantly to our understanding of this important molecule.

Structural Determination Methods

The structural characterization of KDN has relied on complementary approaches that together provide comprehensive information:

  • Methylation analysis: Used to determine linkage patterns in KDN-containing oligosaccharides

  • Chemical reactivity studies: Providing insights into functional group arrangements

  • Comparison with chemically synthesized authentic samples: Confirming the identity of naturally occurring KDN

  • X-ray crystallography: Revealing three-dimensional structural details of KDN and its complexes with proteins

These methodologies have been essential for establishing the structure of KDN as 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid and understanding its conformational properties that underlie biological function.

Hazard StatementPrecautionary Measures
H315: Causes skin irritationP264: Wash skin thoroughly after handling
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P271: Use only outdoors or in a well-ventilated area

Table 2: Safety information for Keto-Deoxy-Nonulonic acid

In laboratory settings, KDN should be stored in a well-ventilated place with containers tightly closed. It should be kept away from strong oxidizing agents and situations that could generate dust. In case of exposure, appropriate first aid measures should be taken, including thorough rinsing with water for eye or skin contact and seeking medical attention if irritation persists .

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